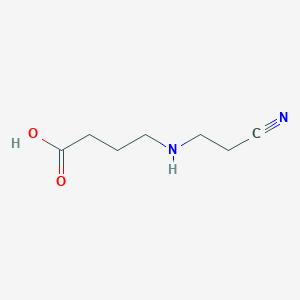

4-((2-Cyanoethyl)amino)butanoic acid

Description

4-((2-Cyanoethyl)amino)butanoic acid (IUPAC name: 4-[(2-cyanoethyl)amino]butanoic acid) is a substituted butanoic acid derivative featuring a 2-cyanoethylamino group attached to the γ-carbon of the butanoic acid backbone.

Properties

CAS No. |

85839-16-3 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4-(2-cyanoethylamino)butanoic acid |

InChI |

InChI=1S/C7H12N2O2/c8-4-2-6-9-5-1-3-7(10)11/h9H,1-3,5-6H2,(H,10,11) |

InChI Key |

IZMXFZLLSLORDY-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CNCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanoethyl)amino)butanoic acid typically involves the reaction of butanoic acid derivatives with 2-cyanoethylamine. One common method is the amidation reaction, where butanoic acid is first converted to its corresponding acid chloride, which then reacts with 2-cyanoethylamine to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of 4-((2-Cyanoethyl)amino)butanoic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanoethyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Amino derivatives with the nitrile group reduced to an amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Cyanoethyl)amino)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Cyanoethyl)amino)butanoic acid involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the amino group of butanoic acid derivatives significantly impacts their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Butanoic Acid Derivatives

Key Differences and Implications

Electronic Effects: The cyanoethyl group in the target compound is strongly electron-withdrawing, which may increase the acidity of the carboxylic acid group compared to analogs like 4-acetamidobutanoic acid (electron-donating acetamido group) . In Chlorambucil, the bis(2-chloroethyl)amino group facilitates DNA alkylation, a mechanism absent in the cyanoethyl derivative due to the lack of reactive chloroethyl groups .

Solubility and Reactivity: 4-[(2-Carboxyethyl)amino]butanoic acid (CAS 4386-03-2) exhibits higher hydrophilicity due to its additional carboxylic acid group, whereas the cyanoethyl derivative is likely less polar but more reactive in nucleophilic additions (e.g., with thiols) .

Biological Activity: Chlorambucil’s phenyl and chloroethyl groups enable inter-strand DNA crosslinking, while the cyanoethyl group in the target compound might instead participate in hydrogen bonding or serve as a bioisostere for other functional groups . Compounds like 4-[[(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy)carbonyl]amino]butanoic acid () demonstrate utility as haptens in antibody production, suggesting that cyanoethyl-substituted analogs could be tailored for immunochemical applications .

Synthetic Pathways: The synthesis of 4-((methoxycarbonyl)(phenyl)amino)butanoic acid () via N-alkylation and hydrolysis highlights methodologies applicable to the cyanoethyl derivative, albeit with adjustments for cyanide introduction .

Pharmaceutical and Biochemical Relevance

- Antibody Development: Carbamate-linked butanoic acid derivatives (e.g., ) are used as haptens, suggesting that the cyanoethyl analog could be conjugated to carrier proteins for antibody generation against small molecules .

- Drug Design: The purinylamino derivative () shows structural similarity to nucleotide analogs, implying that the cyanoethyl compound might interact with enzymatic active sites or receptors .

Material Science Potential

- The electron-deficient cyano group could enhance compatibility with polymers or metal-organic frameworks (MOFs), leveraging its polarity for material functionalization.

Biological Activity

4-((2-Cyanoethyl)amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on available research findings.

Chemical Structure and Synthesis

The compound 4-((2-Cyanoethyl)amino)butanoic acid features a butanoic acid backbone with a cyanoethyl group attached to an amino moiety. Its synthesis typically involves the reaction of 4-aminobutanoic acid with cyanoethylating agents, leading to the formation of the desired product.

Synthesis Pathway

- Starting Material : 4-Aminobutanoic acid

- Reagent : Cyanoethylating agent (e.g., ethyl cyanoacetate)

- Reaction Conditions : Typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the cyanoethylating agent.

The biological activity of 4-((2-Cyanoethyl)amino)butanoic acid is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Neurotransmitter Interaction

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). This is significant as GABAergic modulation is crucial in treating anxiety and seizure disorders.

Pharmacological Properties

- Anticonvulsant Activity : Preliminary studies suggest that 4-((2-Cyanoethyl)amino)butanoic acid exhibits anticonvulsant properties, potentially making it a candidate for epilepsy treatment.

- Anti-inflammatory Effects : Some studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

- A study published in Journal of Medicinal Chemistry explored the anticonvulsant effects of structurally similar compounds and provided insights into their mechanism of action through GABA receptor modulation .

- Another investigation highlighted the compound's potential in reducing inflammatory markers in vitro, suggesting its utility in inflammatory disease models .

Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anticonvulsant | Positive modulation | |

| Anti-inflammatory | Reduced markers | |

| GABA Receptor Agonism | Increased activity |

Comparative Analysis with Related Compounds

| Compound | Anticonvulsant Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-((2-Cyanoethyl)amino)butanoic acid | Moderate | Significant |

| 4-Aminobutanoic acid | High | Moderate |

| Trans-4-aminocrotonic acid | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.